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Tetrahydroharman

Cat. No.: B600387
CAS No.: 2506-10-7
M. Wt: 186.25
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Description

Contextualization within β-Carboline Alkaloids

Tetrahydroharman belongs to the β-carboline alkaloid family, a large and diverse group of natural and synthetic compounds characterized by a tricyclic pyrido[3,4-b]indole ring system. rsc.orgresearchgate.net These alkaloids are widely distributed in nature, found in various plants, marine creatures, insects, and even in human tissues and body fluids. nih.gov β-Carbolines are broadly classified based on the degree of saturation of their pyridine (B92270) ring, leading to fully aromatic β-carbolines, partially saturated 3,4-dihydro-β-carbolines, and fully saturated 1,2,3,4-tetrahydro-β-carbolines, the class to which this compound belongs. nih.gov

The β-carboline family is renowned for its wide spectrum of pharmacological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antimicrobial properties. nih.gov This has spurred considerable interest among researchers to explore the synthesis and therapeutic potential of these complex frameworks. nih.gov this compound, as a member of this family, shares this potential for diverse biological effects. smolecule.com

Structural Characteristics and Chemical Classifications

Chemically, this compound is known as 1-methyl-1,2,3,4-tetrahydro-β-carboline. wikipedia.org Its structure features a tricyclic system where an indole (B1671886) ring is fused to a partially hydrogenated pyridine ring, with a methyl group at the 1-position. smolecule.com This structural arrangement is a key determinant of its biological activity.

The classification of this compound is as follows:

Super Class: Alkaloids and derivatives naturalproducts.net

Class: Harmala alkaloids naturalproducts.net

Sub Class: Harmala alkaloids naturalproducts.net

From a natural products perspective, it is classified under:

Pathway: Alkaloids naturalproducts.net

Super Class: Tryptophan alkaloids naturalproducts.net

Class: Carboline alkaloids naturalproducts.net

The synthesis of this compound can be achieved through various methods, most notably the Pictet-Spengler reaction, which involves the condensation of tryptamine (B22526) with acetaldehyde (B116499) under acidic conditions. smolecule.com This reaction is significant as it can also occur biogenically in biological systems, where tryptamine reacts with acetaldehyde produced during ethanol (B145695) metabolism. smolecule.com

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC12H14N2 smolecule.comwikipedia.orgnaturalproducts.netnih.govchembk.com
Molecular Weight186.25 g/mol smolecule.comnih.gov
IUPAC Name1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole smolecule.comnaturalproducts.netnih.gov
CAS Number525-40-6, 2506-10-7 smolecule.comnih.govchembk.com

Significance in Contemporary Chemical and Biomedical Research

The significance of this compound in modern research is multifaceted, stemming from its diverse biological activities and its role as a molecular probe and a lead compound in drug discovery.

Neuropharmacological Research: this compound has been a subject of interest in neuropharmacology due to its interactions with various neurotransmitter systems. Research indicates that it can modulate serotonin (B10506) and dopamine (B1211576) pathways, suggesting potential applications in understanding and potentially treating mood disorders and neurodegenerative diseases. smolecule.com It is also known to be a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin. smolecule.com

Antioxidant Properties: Studies have demonstrated that this compound possesses antioxidant properties, with the ability to scavenge free radicals. smolecule.com This is a crucial area of research, as oxidative stress is implicated in a wide range of diseases. In vitro studies have shown its effectiveness in scavenging hydrogen peroxide and other radicals. smolecule.com

Role in Metabolism: The formation of this compound in the body, particularly in connection with alcohol consumption, has opened up avenues of research into its role in alcohol metabolism and its potential influence on the effects of alcohol. smolecule.comnih.gov

Synthetic Chemistry and Drug Development: The this compound scaffold is considered a valuable starting point for the synthesis of new bioactive molecules. smolecule.comchemimpex.com Its structural similarity to other psychoactive compounds makes it a useful template for developing novel drugs targeting neurological disorders. chemimpex.com The development of various synthetic methodologies for creating this compound derivatives allows for the exploration of their pharmacological potential. smolecule.com

Reported Research Findings on this compound
Area of ResearchKey FindingsSource
NeuropharmacologyModulates serotonin and dopamine pathways; reversible inhibitor of MAO-A. smolecule.com
Antioxidant ActivityDemonstrates free radical scavenging capabilities in in vitro assays. smolecule.com
Alcohol MetabolismFormed endogenously from tryptamine and acetaldehyde (from ethanol metabolism). smolecule.comnih.gov
Drug DevelopmentServes as a scaffold for synthesizing new compounds with potential therapeutic applications. smolecule.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B600387 Tetrahydroharman CAS No. 2506-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIJOZBIVDCQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027440
Record name 1,2,3,4-Tetrahydroharmane
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2506-10-7, 525-40-6
Record name 1-Methyl-1,2,3,4-tetrahydro-β-carboline
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Record name Tetrahydroharmane
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Record name Tetrahydroharman
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Record name 1,2,3,4-Tetrahydroharmane
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Record name 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole
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Record name TETRAHYDROHARMANE
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Natural Occurrence and Endogenous Formation of Tetrahydroharman

Distribution in Flora: Plant Sources and Botanical Families

Tetrahydroharman is distributed across numerous plant families, indicating a diverse evolutionary origin for its biosynthetic pathways. smolecule.com It is particularly noted in plants with histories of traditional medicinal use. evitachem.com

Prominent plant families and species containing this compound include:

Malpighiaceae: Banisteriopsis caapi, a primary component of the ceremonial Amazonian beverage ayahuasca, contains significant levels of this compound alongside other β-carboline alkaloids like harmine (B1663883) and harmaline (B1672942). smolecule.com

Nitrariaceae: The seeds of Peganum harmala (Syrian rue) are a major source of this compound. smolecule.com

Fabaceae: This family includes several species such as Acacia complanata, Albizia polyphylla, and Petalostyles labicheoides that contain the compound. smolecule.com

Elaeagnaceae: Elaeagnus angustifolia (Russian olive) is another notable source, where the compound is sometimes referred to as elaeagnin. smolecule.comevitachem.com

Polygonaceae: Calligonum minimum roots are known to contain this compound. evitachem.com

Passifloraceae: Certain species within the passionflower genus, such as Passiflora incarnata, have been reported to contain β-carbolines. rsc.org

Table 1: Selected Plant Sources of this compound

Botanical FamilySpecies NameCommon Name
MalpighiaceaeBanisteriopsis caapiAyahuasca Vine
NitrariaceaePeganum harmalaSyrian Rue
FabaceaeAcacia complanataFlat-stemmed Wattle
FabaceaeAlbizia polyphylla-
FabaceaePetalostyles labicheoides-
ElaeagnaceaeElaeagnus angustifoliaRussian Olive
PolygonaceaeCalligonum minimum-
PassifloraceaePassiflora incarnataMaypop, Passionflower
RubiaceaePsychotria viridisChacruna
EuphorbiaceaeAleurites fordiiTung Tree
CombretaceaeGuiera senegalensis-
ChenopodiaceaeHammada leptoclada-

Presence in Consumable Products: Food and Beverages

This compound and other β-carbolines are not only found in raw plant materials but also in a variety of processed foods and beverages. rsc.org Their formation can be a result of fermentation, thermal processing, and storage. rsc.org

Tetrahydro-β-carbolines are the most prevalent type of carbolines found in foods. rsc.org They have been identified in:

Fermented Beverages: Products like beer, wine, vinegar, whiskey, brandy, and sake contain these compounds. rsc.orgnih.gov

Fermented Foods: Yogurt and cheese can also contain Tetrahydro-β-carbolines. rsc.org

Fruits and Vegetables: They are found in edible plants and fruits such as grapes, pineapple, and bananas. rsc.org

Processed Foods: Thermally processed items including meat, fish, bread, cookies, chocolate, and roasted coffee are known sources. rsc.orgnih.gov Coffee, in particular, is considered a major dietary source of the related β-carbolines harman (B1672943) and norharman, which are formed from tetrahydro-β-carboline intermediates. rsc.org

Table 2: this compound and Related β-Carbolines in Consumable Products

Product CategorySpecific Examples
Fermented BeveragesBeer, Wine, Vinegar, Whiskey, Sake
Fermented FoodsYogurt, Cheese
FruitsGrapes, Pineapple, Banana
Processed FoodsCooked Meat, Fish, Bread, Chocolate
Other BeveragesRoasted Coffee

Endogenous Biogenesis in Mammalian Systems

This compound is not only ingested from external sources but is also synthesized within the mammalian body. evitachem.com This endogenous formation is a result of specific biochemical reactions involving precursor molecules.

Precursor Compounds and Metabolic Pathways

The primary pathway for the endogenous formation of this compound is the Pictet-Spengler reaction . researchgate.netresearchgate.net This reaction involves the condensation of an indoleamine with an aldehyde or a keto acid. researchgate.net

Precursors: The key precursors for this compound biosynthesis are:

Tryptamine (B22526): An indoleamine derived from the essential amino acid tryptophan. evitachem.comresearchgate.net

Acetaldehyde (B116499): An aldehyde that can be derived from various metabolic processes, most notably the metabolism of ethanol (B145695). researchgate.netnih.gov

The reaction proceeds with tryptamine condensing with acetaldehyde to form a Schiff base, which then undergoes cyclization to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline, the chemical name for this compound. researchgate.net Other related tetrahydro-β-carbolines can be formed from the reaction of tryptophan with pyruvic acid. evitachem.com These tetrahydro-β-carboline precursors can then be oxidized by heme peroxidases to form aromatic β-carbolines like harman and norharman. researchgate.netnih.gov

Role in Alcohol Metabolism Byproducts

The consumption of alcoholic beverages significantly increases the levels of this compound in body fluids and tissues. researchgate.net This is due to two main factors: the exogenous supply from the beverage itself and, more significantly, the promotion of its endogenous production. researchgate.net

Ethanol is primarily metabolized in the liver by the enzyme alcohol dehydrogenase, which oxidizes it to acetaldehyde. nih.govwikipedia.org This resulting acetaldehyde is a key substrate for the Pictet-Spengler reaction. researchgate.net An increased concentration of acetaldehyde following alcohol consumption drives the condensation reaction with endogenous tryptamine, leading to elevated synthesis of this compound. researchgate.netnih.gov Therefore, this compound is considered a byproduct of alcohol metabolism. Studies have shown that 1-methyl-THBC has been found in human blood after alcohol intake. nih.gov

Biosynthetic Pathways and Chemical Synthesis of Tetrahydroharman and Its Derivatives

Synthetic Methodologies for Tetrahydroharman

The synthesis of this compound and its derivatives in the laboratory is most famously achieved through the Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry.

The Pictet-Spengler reaction is the most direct and widely used method for constructing the tetrahydro-β-carboline scaffold. rsc.orgresearchgate.net The reaction involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring-closing cyclization. wikipedia.orgjk-sci.com

The mechanism proceeds in two main stages:

Iminium Ion Formation: Tryptamine's primary amine attacks the carbonyl carbon of an aldehyde (e.g., acetaldehyde (B116499) for the synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline, also known as this compound) to form a Schiff base. Under acidic conditions, this intermediate is protonated to generate a highly electrophilic iminium ion. mdpi.comrsc.org

Electrophilic Aromatic Substitution: The electron-rich indole (B1671886) ring of the tryptamine (B22526) moiety then attacks the iminium ion in an intramolecular electrophilic substitution reaction. This typically occurs at the C2 position of the indole. Subsequent deprotonation re-aromatizes the indole ring system, yielding the final tetrahydro-β-carboline product. mdpi.comwikipedia.org

A variety of acidic catalysts, including Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids, can be employed to facilitate the reaction. rsc.org The reaction conditions can be tuned, and it has been shown to work in both protic and aprotic media, sometimes even under physiological conditions if the aromatic ring is sufficiently activated. jk-sci.comchemistryviews.org

Reactants Catalyst/Solvent Example Product Typical Yield
Tryptamine, AcetaldehydeSulfuric Acid1-methyl-1,2,3,4-tetrahydro-β-carboline (this compound)High rsc.org
L-Tryptophan methyl ester, p-NitrobenzaldehydeHFIP (reflux)Corresponding cis/trans-tetrahydro-β-carbolines98% rsc.org
Tryptamine, Benzylic AlcoholsMn PNP pincer catalystCorresponding 1-aryl-tetrahydro-β-carbolinesUp to 99% chemistryviews.org

An alternative synthetic route to this compound involves the chemical reduction of a corresponding fully aromatic or partially saturated β-carboline precursor. Dihydro-β-carbolines (DHβCs) or fully aromatic β-carbolines (e.g., harman) can be synthesized first and then reduced to the tetrahydro- level. nih.gov

This approach is particularly useful when the desired substitution pattern is more easily installed on the aromatic β-carboline ring system. The reduction of the pyridine (B92270) ring within the β-carboline structure can be achieved using various reducing agents. For example, the enantioselective synthesis of (+)-deplancheine, a chiral β-carboline alkaloid, involved the reduction of an indolyl dihydropyridine (B1217469) derivative intermediate with sodium borohydride (B1222165) (NaBH₄) to create the tetrahydro-β-carboline core. nih.gov This method provides a complementary strategy to the Pictet-Spengler reaction for accessing the this compound scaffold. nih.gov

Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of this compound is of significant interest due to the differential biological activities often exhibited by enantiomers. Asymmetric synthesis approaches aim to control the stereochemistry at the C1 position, leading to optically pure or enriched products.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a powerful strategy for establishing stereocenters in molecules like this compound. rsc.orgthieme-connect.com This approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a key reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example involves the use of sulfinamides as chiral auxiliaries. nih.govresearchgate.net Ellman's sulfinamide, (R)-tert-butanesulfinamide, is a readily available and effective chiral auxiliary for the asymmetric synthesis of various tetrahydro-β-carboline (THBC) alkaloids, including (-)-tetrahydroharman. thieme-connect.comnih.govresearchgate.net The general process begins with the condensation of an N-protected tryptamine derivative with an aldehyde to form an intermediate, which then reacts with the chiral sulfinamide. nih.gov For instance, N-sulfinylimines can be prepared by reacting a suitable tryptamine-derived intermediate with (R)-tert-butanesulfinamide in the presence of a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄). nih.govmdpi.com The subsequent addition of an alkyl Grignard reagent to the chiral N-sulfinylimine proceeds with high diastereoselectivity to establish the C1 stereocenter. thieme-connect.comnih.gov The final steps involve the removal of the sulfinyl auxiliary and the protecting groups to yield the target chiral this compound derivative. nih.gov This method has been successfully used to synthesize natural products such as (−)-tetrahydroharman and (−)-komaroidine. thieme-connect.comnih.gov

Another class of chiral auxiliaries employed in the synthesis of this compound is chiral acetylenic sulfoxides. rsc.orgnih.gov In one approach, tryptamine is reacted with a chiral acetylenic sulfoxide, such as 1-[(R)-ethynylsulfinyl]-2-nitrobenzene, via a Michael addition. rsc.orgnih.gov The resulting intermediate undergoes cyclization induced by an acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH). rsc.org The synthesis is completed by desulfurization using Raney nickel, which yields optically pure (R)-tetrahydroharman. rsc.org

Pyroglutamic acid derivatives have also been utilized as chiral auxiliaries for the synthesis of 1-substituted THβCs. rsc.org This strategy highlights the versatility of using different types of chiral scaffolds to guide the stereoselective formation of the this compound core. rsc.org

Chiral AuxiliaryKey Reaction StepsExample ProductStereoselectivityReference
(R)-tert-butanesulfinamide (Ellman's Auxiliary)1. Formation of N-sulfinylimine 2. Diastereoselective addition of Grignard reagent 3. Removal of auxiliary(-)-TetrahydroharmanHigh diastereoselectivity (dr > 99:1) thieme-connect.comnih.govresearchgate.net
Chiral Acetylenic Sulfoxides1. Michael addition of tryptamine 2. Acid-induced cyclization 3. Desulfurization(R)-TetrahydroharmanHigh enantiomeric excess (100% ee) rsc.orgnih.gov
(S)-Pyroglutamic Acid DerivativesUsed as chiral auxiliaries in the synthesis of 1-substituted THβCs.1-Substituted-THβCsNot specified rsc.org

Biocatalytic Syntheses

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. rsc.org Enzymes operate under mild conditions and can catalyze complex reactions with remarkable chemo-, regio-, and stereoselectivity. rsc.org In the context of this compound synthesis, enzymes are primarily used to catalyze the Pictet-Spengler reaction asymmetrically. d-nb.info

The biosynthesis of this compound in nature involves the enzyme strictosidine (B192452) synthase (STR), which catalyzes the Pictet-Spengler condensation of tryptamine. frontiersin.org Inspired by this, researchers have developed biocatalytic systems for synthetic applications. While many biocatalysts for the Pictet-Spengler reaction were initially limited in their substrate scope, enzyme engineering has expanded their utility. d-nb.info

For example, a strictosidine synthase from Rauvolfia serpentina (RsSTR) was engineered to accept benzaldehyde (B42025) and its derivatives, substrates not typically processed by the wild-type enzyme. d-nb.info Through a process of substrate walking and transferring beneficial mutations, a double variant, RsSTR V176L/V208A, was created. d-nb.info This engineered enzyme successfully catalyzed the asymmetric condensation of tryptamine with various substituted benzaldehydes, producing the corresponding chiral 1-aryl-tetrahydro-β-carbolines with excellent optical purity, achieving up to 99% enantiomeric excess (ee). d-nb.info

Another enzyme, norcoclaurine synthase, has shown promiscuity in catalyzing the Pictet-Spengler reaction between dopamine (B1211576) and various aldehydes, suggesting its potential as a biocatalyst for generating a range of tetrahydroisoquinoline and related tetrahydro-β-carboline alkaloids. researchgate.net

EnzymeReaction TypeSubstratesProductsKey FindingReference
Strictosidine Synthase (STR)Pictet-Spengler ReactionTryptamineThis compoundNatural biosynthetic pathway enzyme. frontiersin.org
Engineered RsSTR (V176L/V208A)Asymmetric Pictet-Spengler ReactionTryptamine and substituted benzaldehydesChiral 1-aryl-tetrahydro-β-carbolinesAccepts non-natural substrates with up to 99% ee. d-nb.info
Norcoclaurine SynthasePictet-Spengler ReactionDopamine and various acetaldehydesSubstituted tetrahydroisoquinolinesDemonstrates enzyme promiscuity for potential THBC synthesis. researchgate.net

Stereoselective Formation of C1 Stereocenters

The C1 stereocenter is a defining structural feature of many this compound derivatives and is crucial for their pharmacological properties. nih.govmdpi.com Consequently, numerous stereoselective methods have been developed to control its configuration. rsc.orgnih.gov These methods often rely on one of several core strategies: substrate control, auxiliary control, or catalyst control.

Substrate-controlled synthesis typically uses a chiral starting material, often derived from L-tryptophan. mdpi.com The existing stereocenter in the tryptophan backbone guides the formation of the new stereocenter at C1 during the Pictet-Spengler reaction. mdpi.com This internal induction can be highly stereoselective, although the outcome depends on the reaction conditions, which can be optimized to favor the formation of either the cis or trans product. mdpi.com

Chiral auxiliary-mediated strategies, as detailed in section 3.3.1, represent a form of auxiliary control where a temporary chiral group directs the stereochemical outcome. rsc.orgthieme-connect.com

Catalyst-controlled reactions are among the most efficient methods, where a small amount of a chiral catalyst creates a chiral environment for the reaction. Asymmetric Transfer Hydrogenation (ATH) is a prominent example. rsc.org In this approach, a prochiral dihydro-β-carboline is reduced to a chiral tetrahydro-β-carboline using a hydrogen source and a chiral transition metal catalyst. rsc.org For instance, chiral catalysts have been used for the ATH of 1-alkyl-3,4-dihydropyrido[3,4-b]indoles, yielding products with greater than 98% enantiomeric excess. rsc.org

Other notable methods include:

Bischler-Napieralski Reaction: This involves the cyclization of an N-acyl-tryptamine followed by a diastereoselective reduction of the resulting imine to establish the C1 stereocenter. nih.govmdpi.com

Asymmetric Alkylation: In this method, the C1 position of a pre-formed tetrahydro-β-carboline scaffold is alkylated. The stereoselectivity is controlled by a chiral directing group attached to the nitrogen at the N2 position. mdpi.com

Synthetic StrategyPrincipleExample ApplicationReference
Pictet-Spengler Reaction (Substrate Control)An existing stereocenter in a chiral starting material (e.g., L-tryptophan) directs the formation of the C1 stereocenter.Synthesis of indole alkaloids with control of C1 stereochemistry. mdpi.com
Asymmetric Transfer Hydrogenation (Catalyst Control)A chiral catalyst stereoselectively reduces a dihydro-β-carboline to a tetrahydro-β-carboline.Synthesis of 1-alkyl-THβCs with >98% ee. rsc.org
Bischler-Napieralski Reaction / Diastereoselective ReductionCyclization followed by stereoselective reduction of an imine intermediate.Key step in the total synthesis of reserpine. nih.govmdpi.com
Asymmetric Alkylation (Auxiliary Control)An N2-auxiliary directs the stereoselective alkylation at the C1 position.Total synthesis of (+)-deplancheine. mdpi.com

Development of Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes is driven by the need for greater efficiency, molecular diversity, and access to derivatives with improved properties. Modern organic synthesis focuses on methods that are atom-economical, convergent, and allow for late-stage functionalization.

Functional Group Modifications for Enhanced Bioactivity

Modifying the functional groups on the core this compound structure is a key strategy for exploring and enhancing its biological activity. nih.gov These modifications can alter the molecule's polarity, size, and ability to interact with biological targets. Synthetic efforts are often directed at creating libraries of related compounds by systematically varying substituents at different positions.

Common modifications include:

C1-Position: Introducing different alkyl or aryl groups at the C1 position can significantly impact activity. The stereochemistry at this position is also a critical determinant of the compound's pharmacological profile. nih.govmdpi.com

N2-Position: The secondary amine in the piperidine (B6355638) ring can be alkylated or acylated. For example, N-methylation can alter a compound's ability to cross the blood-brain barrier.

Indole Ring (Positions 5, 6, 7, 8): Introducing substituents like halogens, methoxy (B1213986) groups, or hydroxyl groups onto the benzene (B151609) portion of the indole nucleus can modulate electronic properties and metabolic stability.

These modifications are often planned to create analogues of known bioactive compounds or to systematically probe the structure-activity relationship (SAR) of the this compound scaffold.

Palladium-Catalyzed Cascade Reactions

Palladium-catalyzed cascade reactions represent a modern and powerful approach for the construction of complex heterocyclic systems. mdpi.comresearchgate.netresearchtrend.net These reactions, also known as domino or tandem reactions, combine multiple bond-forming events in a single operation without isolating intermediates, which increases efficiency and reduces waste. researchtrend.net

While the direct synthesis of the basic this compound skeleton via a single Pd-catalyzed cascade is not yet a standard method, the underlying principles are highly relevant for creating novel and complex derivatives. mdpi.comresearchgate.net These reactions often involve C-H activation, where a typically unreactive C-H bond is functionalized, followed by subsequent annulation (ring-forming) steps. mdpi.comresearchgate.net

Key features of these synthetic strategies include:

C-H Olefination and Annulation: A Pd(II) catalyst can mediate the reaction between a molecule containing a C(sp³)–H bond (like an N-aryl alkylamide) and an alkene. mdpi.com This can lead to the formation of new ring systems, such as γ-lactams, in a single step. mdpi.com

Atom Economy: Cascade reactions are highly atom-economical as they incorporate most of the atoms from the starting materials into the final product. researchtrend.net

Access to Complexity: This methodology allows for the rapid construction of intricate molecular architectures, such as polycyclic and fused heterocyclic systems, from relatively simple starting materials. nih.gov

The application of these advanced catalytic methods holds significant potential for the synthesis of new generations of this compound derivatives, enabling the exploration of novel chemical space for drug discovery. researchtrend.netnih.gov

Biological Activities and Pharmacological Investigations of Tetrahydroharman

Neurobiological Modulations and Effects

Tetrahydroharman exerts a range of effects on the central nervous system, influencing key neurochemical pathways and demonstrating potential for neuroprotection. smolecule.comchemimpex.com

Influence on Neurotransmitter Systems

The compound's interactions with various neurotransmitter systems are a primary area of pharmacological investigation. smolecule.comchemimpex.com

This compound and its derivatives have been shown to interact with serotonin (B10506) receptors, which are crucial for regulating mood, sleep, and other physiological processes. ontosight.airesearchgate.net This modulation of the serotonergic system is a key aspect of its neurobiological activity. ontosight.ai Research indicates that β-carbolines, including this compound, bind to serotonin receptors, which may contribute to their wide range of psychopharmacological effects. researchgate.netmdpi.com Some studies have explored the design and synthesis of pyridoindoles, the structural class to which this compound belongs, as specific serotonin receptor ligands. ontosight.ai

Evidence suggests that this compound and other β-carboline alkaloids influence dopamine (B1211576) pathways. smolecule.commdpi.com These interactions may have implications for conditions related to dopaminergic neurotransmission. smolecule.com Some studies have shown that harmala alkaloids can lead to the release of dopamine in the striatum. wikipedia.org Furthermore, research has investigated the potential of certain alkaloids from Peganum harmala, a plant source of β-carbolines, to act as dopamine receptor antagonists. researchgate.net Harmaline (B1672942), a related β-carboline, has been found to increase dopamine release from striatal slices and inhibit its reuptake. nih.gov

This compound is recognized as a reversible inhibitor of monoamine oxidase A (MAO-A). smolecule.com MAO-A is an enzyme responsible for the breakdown of key neurotransmitters like serotonin and norepinephrine. mdpi.comwikipedia.org By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the brain. researchgate.net The inhibition of MAO-A by β-carbolines is competitive and reversible. researchgate.net This inhibitory action is considered a significant contributor to the antidepressant-like effects observed with some β-carbolines. mdpi.comwikipedia.org

CompoundMAO Isozyme TargetInhibition TypeSignificance
This compoundMAO-AReversibleIncreases levels of serotonin and norepinephrine. smolecule.comresearchgate.net
Harmine (B1663883)MAO-ACompetitive, ReversiblePotent inhibitor, contributes to antidepressant effects. researchgate.netmdpi.com
HarmalineMAO-ACompetitive, ReversiblePotent inhibitor of MAO-A. researchgate.netnih.gov
NorharmanMAO-A and MAO-B-Inhibits both isozymes. frontiersin.org

In addition to MAO-A inhibition, this compound also acts as a serotonin reuptake inhibitor. smolecule.comcaymanchem.com This dual action of inhibiting both serotonin's primary breakdown enzyme and its reuptake from the synaptic cleft can lead to a significant increase in serotonergic activity. researchgate.net Studies using rat brain homogenates have demonstrated the ability of 1,2,3,4-tetrahydro-β-carboline (an alternative name for this compound) to inhibit serotonin reuptake. caymanchem.com This mechanism is a key target for many antidepressant medications. ontosight.ai

Neuroprotection and Associated Mechanisms

This compound and its derivatives have demonstrated neuroprotective effects in various studies. smolecule.comchemimpex.comontosight.ai These protective actions are attributed to several mechanisms, including antioxidant properties and the modulation of neuroinflammatory pathways. Research indicates that β-carbolines can possess antioxidant activities, scavenging free radicals that contribute to cellular damage. smolecule.comontosight.ai This antioxidant capacity may play a role in mitigating oxidative stress-related neuronal injury. smolecule.com Furthermore, some synthetic derivatives of β-carbolines have been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which supports the survival and growth of neurons. wikipedia.org

MechanismDescriptionSupporting Evidence
Antioxidant ActivityScavenges free radicals, reducing oxidative stress and cellular damage.Studies have shown that this compound and related β-carbolines possess antioxidant properties. smolecule.comontosight.ai
Neurotrophic Factor UpregulationIncreases the expression of factors like BDNF, promoting neuron survival and growth.Synthetic β-carboline derivatives have been observed to increase BDNF levels. wikipedia.org
MAO InhibitionInhibition of MAO can be neuroprotective by reducing the production of reactive oxygen species during neurotransmitter metabolism.MAO inhibitors are being investigated for their neuroprotective potential in conditions like Parkinson's disease. mdpi.com

Anxiolytic Potentials

Research suggests that some β-carboline alkaloids possess anxiolytic, or anxiety-reducing, properties. sci-hub.se Studies on related compounds like harmalol (B191368) have shown anxiolytic effects. smolecule.com The anxiolytic potential of some β-carboline derivatives is thought to be mediated through their interaction with GABA receptors, specifically the GABAA and GABAB receptor subtypes. sci-hub.se For instance, certain β-carboline derivatives have demonstrated anxiolytic effects in animal models by acting as antagonists at the α1-subunit of the GABAergic receptors. sci-hub.se

Role in Mood Regulation

This compound and other β-carboline alkaloids may play a role in mood regulation. smolecule.com This is partly attributed to their ability to inhibit monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin. smolecule.comwikipedia.org By inhibiting MAO-A, these compounds can increase the levels of serotonin in the brain, which is a mechanism similar to that of some antidepressant medications. wikipedia.org Additionally, research indicates that this compound and its derivatives may modulate serotonin receptors, which are crucial for mood, sleep, and other physiological processes. smolecule.comontosight.ai Some studies suggest that the antidepressant-like effects of related compounds, such as harmine, are linked to interactions with serotonin 2A receptors and an increase in brain-derived neurotrophic factor (BDNF) levels in the hippocampus. wikipedia.org

Impacts on Neuronal Cell Membranes and Fluidity

This compound has been shown to affect the physical properties of neuronal cell membranes. Specifically, it can decrease the fluidity of these membranes. core.ac.uk This effect is in contrast to substances like the local anesthetic lidocaine, which increases membrane fluidity. core.ac.uk Research has demonstrated that this compound can counteract the membrane-fluidizing effects of lidocaine. core.ac.uk The ability of compounds to alter membrane fluidity can influence the function of membrane-embedded proteins, such as ion channels and receptors. core.ac.ukmdpi.com The interaction of this compound with the lipid bilayer is influenced by its chemical structure, with its hydroxylated metabolites showing less of an effect on membrane fluidity due to their increased hydrophilicity. core.ac.uk

Antioxidant Mechanisms and Cellular Protection

This compound exhibits antioxidant properties, protecting cells from damage caused by oxidative stress. smolecule.comresearchgate.net

Oxidative Stress Mitigation

By scavenging free radicals, this compound helps to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. smolecule.comnih.gov Oxidative stress can lead to cellular damage, including lipid peroxidation, and is implicated in various diseases. mdpi.comnih.gov The antioxidant properties of this compound contribute to cellular protection against this damage. smolecule.com Research has shown that β-carboline alkaloids can offer protection against oxidative stress in human tissues where they may accumulate. researchgate.net

Cardiovascular System Effects

The effects of this compound and its derivatives on the cardiovascular system have been investigated, revealing influences on blood pressure and heart rate.

Some research indicates that calligonine, an isomer of this compound, can substantially lower blood pressure for an extended period. wikipedia.org However, other studies have shown that intracerebroventricularly injected tetrahydroaminoacridine, a related compound, increases blood pressure in conscious normotensive rats. nih.gov This pressor effect was associated with an increase in plasma levels of catecholamines and vasopressin. nih.gov The same study reported a decrease in heart rate, which appeared to be due to an increase in vagal tone and plasma vasopressin. nih.gov

Furthermore, a preclinical candidate, MK-4256, a tetrahydro-β-carboline derivative, was observed to cause a dose-dependent prolongation of the QTc interval in a cardiovascular dog model, an effect that led to the discontinuation of its development. nih.gov This highlights the potential for some this compound derivatives to have adverse cardiovascular effects.

Research FindingCompound(s)EffectModel
Lowered blood pressureCalligonine (this compound isomer)HypotensiveGeneral
Increased blood pressure, decreased heart rateTetrahydroaminoacridineHypertensive, BradycardicConscious normotensive rats
QTc interval prolongationMK-4256 (Tetrahydro-β-carboline derivative)CardiotoxicConscious cardiovascular dog model

Antihypertensive Properties

Tetrahydro-β-carbolines, the class of compounds to which this compound belongs, have been recognized for their potential cardiovascular effects. Research has identified certain derivatives within this family that are actively used as antihypertensive medications. ijrrjournal.com The interest in these compounds stems from their influence on vascular systems. For instance, some studies note that this compound is being investigated for its potential use in treating hypertension. smolecule.com The vascular effects can be complex; while some contexts might lead to vasoconstriction and hypertension, specific this compound compounds are explored for their counteracting, vasodilative properties. core.ac.uk

Anti-proliferative and Cytotoxic Activities of this compound Derivatives

Derivatives of the this compound scaffold have been a significant focus of oncological research, demonstrating notable anti-proliferative and cytotoxic effects across a range of human cancer cell lines.

A series of rationally designed tetrahydro-β-carboline (THβC)-based hydroxamic acids have been synthesized and identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6), a target implicated in cancer cell growth and survival. nih.gov Several of these analogs showed high potency, with IC₅₀ values under 5 nM against the HDAC6 enzyme. nih.gov One specific derivative, (1S, 3R)-1-(4-chlorophenyl)-N-(4-(hydroxycarbamoyl)benzyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (compound 14g ), exhibited potent, broad-spectrum antiproliferative activity against various tumor cell lines, including leukemia, colon cancer, melanoma, and breast cancer, with superior performance compared to the established HDAC6 inhibitor ACY-1215. nih.gov

Table 1: Anti-proliferative Activity of HDAC6 Inhibitor 14g in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (μM) of 14g
RPMI-8226 Multiple Myeloma 0.23
HCT-116 Colon Cancer 0.35
A-375 Melanoma 0.61
K-562 Leukemia 0.44
MDA-MB-231 Breast Cancer 0.94

Data sourced from a study on Tetrahydro-β-carboline derivatives as HDAC6 inhibitors. nih.gov

Further research has focused on modifying the core structure of related β-carbolines like harmine to enhance tumor-targeting and cytotoxicity while reducing side effects. oncotarget.com Two novel harmine derivatives, 2DG-Har-01 and MET-Har-02 , were synthesized for this purpose. oncotarget.com Both compounds demonstrated dose-dependent antitumor activity, with the modified derivatives showing improved efficacy over the original harmine compound in several cancer cell lines. oncotarget.com

Table 2: Cytotoxic Activity (IC₅₀ in μM) of Harmine Derivatives

Cell Line Cancer Type Harmine 2DG-Har-01 MET-Har-02
SMMC-7721 Hepatoma 18.52 ± 1.11 15.36 ± 1.04 10.23 ± 0.98
HuH7 Hepatoma 15.33 ± 1.07 13.25 ± 1.02 9.85 ± 0.87
HepG2 Hepatoma 16.25 ± 1.09 14.87 ± 1.05 11.24 ± 0.95
LOVO Colon Cancer > 50 25.36 ± 1.22 16.58 ± 1.08
MCF-7 Breast Cancer 19.35 ± 1.15 16.24 ± 1.07 12.35 ± 1.01

Data reflects the concentration of the compound required to inhibit cell proliferation by 50%. oncotarget.com

Other synthetic β-carboline derivatives have also shown interesting cytotoxic activities, particularly against prostate cancer cells (PC-3), with IC₅₀ values in the low micromolar range. nih.gov The mechanism of action for many of these derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest. cabidigitallibrary.org

Antimicrobial and Antimalarial Activity of this compound Analogs

This compound and its analogs have demonstrated significant potential as antimicrobial and antiprotozoal agents, with a particular emphasis on antimalarial activity.

Alkaloids, including this compound, isolated from the roots of the West African shrub Guiera senegalensis have shown pronounced antimalarial effects. researchgate.net In vitro studies revealed that both harman (B1672943) and this compound possess antimalarial activity against Plasmodium falciparum, with a 50% inhibitory concentration (IC₅₀) of less than 4 µg/mL. researchgate.net Importantly, these compounds displayed low toxicity against human monocyte cells (THP1). researchgate.net

The challenge of drug resistance in malaria treatment has spurred the development of hybrid molecules. Conjugates of tetrahydro-β-carboline and chloroquine (B1663885) have been synthesized and tested against chloroquine-resistant strains of P. falciparum (W2), showing moderate in vitro antimalarial activity with IC₅₀ values ranging from 0.49 to 9.28 μM. mdpi.com

Further synthesis and evaluation of β-carboline derivatives against the murine malaria parasite Plasmodium berghei identified several analogs with considerable in vitro activity. nih.gov Two compounds, 9a and 9b , were selected for further in vivo studies due to their promising inhibition of parasite schizont maturation. nih.gov

Table 3: In Vivo Antimalarial Efficacy of β-Carboline Derivatives against P. berghei

Compound Dose (mg/kg) Parasite Clearance Enhancement of Host Survival
9a 50 Effective Better activity observed
9b Not specified Effective Not specified

Data from a study on the antiplasmodial efficacy of β-carboline derivatives in a murine model. nih.gov

Beyond malaria, related β-carboline alkaloids like harmane are reported to have broader antimicrobial and antifungal properties. researchgate.net The body of research indicates that the β-carboline scaffold is a promising foundation for developing new antimicrobial drugs. researchgate.net

Interactions with Immune System Targets

This compound and related β-carboline compounds interact with the immune system through various mechanisms, often exhibiting immunomodulatory and anti-inflammatory effects.

This compound-3-carboxylic acid, a related compound, has been identified as a molecule with anti-inflammatory activity. mdpi.com The anti-inflammatory effects of such compounds can involve the inhibition of key signaling pathways, such as those mediated by toll-like receptors, and the suppression of the NF-κB pathway. mdpi.com This suppression leads to a decrease in the production of inflammatory cytokines, including IL-1β, IL-6, and TNF-α. mdpi.com

Studies on indole (B1671886) analogues, a class that includes precursors to this compound, have shown that they can significantly downregulate hub genes involved in inflammation, such as IL1β, CCL4, CXCL5, and MMP9, which are regulated by the NF-κB signaling pathway. researchgate.net This suggests a molecular mechanism for the anti-inflammatory properties observed in conditions like ulcerative colitis. researchgate.net

Direct interactions with immune cells have also been observed. Research shows that this compound exhibits low toxicity to human monocytes (THP1 cells) but can affect their cell cycle, causing a decrease in the number of cells in the S phase, which is likely due to an inhibition of total protein synthesis. researchgate.net Some plant extracts containing these alkaloids have been reported to possess strong immunomodulatory activity. nih.gov These interactions highlight the potential for β-carbolines to modify and regulate immune responses. researchgate.net

Molecular Mechanisms of Action and Receptor Interactions

Elucidation of Direct and Indirect Molecular Targets

Tetrahydroharman's pharmacological activity is a result of its interaction with multiple molecular targets. Research has identified several key sites of action, establishing a profile that includes effects on serotonergic, dopaminergic, and other receptor systems. The primary molecular targets identified for this compound and related β-carbolines include serotonin (B10506) receptors, monoamine oxidase (MAO) enzymes, imidazoline (B1206853) receptors, and somatostatin (B550006) receptors.

Its influence on the dopaminergic system is considered to be largely indirect, likely occurring as a downstream consequence of its effects on other targets, such as MAO or serotonin receptors. The affinity of β-carbolines for imidazoline receptors is notably high, suggesting these sites are a significant component of their pharmacological activity tmc.edu. Furthermore, specific derivatives of tetrahydro-β-carboline have been developed as potent antagonists of the somatostatin subtype 3 receptor (sstr3), indicating another direct molecular target for this class of compounds nih.govresearchgate.net.

Serotonin Receptor Binding Profiles

The β-carboline class of compounds, including tetrahydro-derivatives, are known to bind to serotonin (5-HT) receptors. The affinity for these receptors is dependent on the specific structure of the β-carboline, including ring substituents and the degree of saturation acnp.org. Tetrahydro-β-carbolines have demonstrated a notable affinity for 5-HT2A receptors acnp.org. Studies on a range of β-carbolines have shown modest affinity for 5-HT2A receptors acnp.org. The interaction of these compounds with various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, has been a subject of investigation acnp.org.

While specific binding affinity values (Ki) for this compound are not extensively detailed in the available literature, data for closely related compounds illustrate the interaction of this structural class with serotonin receptors.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Reference
Tetrahydroharmine (B102439)5-HT2C>10000 guidetopharmacology.org
Tetrahydroharmine5-HT5A>10000 guidetopharmacology.org

Dopaminergic System Interventions

The interaction of this compound with the dopaminergic system appears to be indirect. One study investigating the effects of various β-carbolines on L-DOPA-induced stereotypy in mice found that tetrahydro-β-carboline (THBC) had no significant effect, unlike other β-carbolines such as harmaline (B1672942) and harmine (B1663883) which powerfully enhanced the behavior nih.gov. This suggests a limited direct interaction with the dopaminergic pathways involved in this specific model nih.gov.

However, other research suggests that related tetrahydro-β-carbolines, such as tryptoline (B14887), can enhance the release of dopamine (B1211576) in certain brain regions nih.gov. This modulation of dopamine release could be a secondary effect resulting from this compound's primary actions on other molecular targets, such as the inhibition of monoamine oxidase or its interaction with serotonin receptors, which are known to regulate dopaminergic neurotransmission.

Monoamine Oxidase Enzyme Kinetics and Inhibition

β-carbolines are recognized as endogenous inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin and dopamine nih.govcriver.com. Studies on purified MAO-A have shown that β-carboline derivatives act as reversible competitive inhibitors, with a notable selectivity for the MAO-A isoform over MAO-B nih.gov.

The potency of inhibition is influenced by the chemical structure of the β-carboline nih.gov. Research indicates that tetrahydro-derivatives are generally weaker inhibitors of MAO-A compared to their fully aromatic counterparts like harmine and harmaline acnp.org. The most effective inhibitors in this class possess 1-methyl and 7-methoxy substituents nih.gov. The kinetics of this inhibition show a competitive mechanism, where the compounds compete with the substrate for binding to the enzyme's active site nih.gov.

CompoundEnzymeInhibition Constant (Ki in nM)Inhibition TypeReference
HarmineMAO-A5Reversible Competitive nih.gov
HarmalineMAO-A48Reversible Competitive nih.gov
2-MethylharminiumMAO-A69Reversible Competitive nih.gov
2,9-DimethylharminiumMAO-A15Reversible Competitive nih.gov

Interactions with Imidazole Receptors

A significant finding in the pharmacology of β-carbolines is their interaction with imidazoline receptors (I-receptors) tmc.edu. These compounds have been shown to bind with high affinity to I₂-sites, and this affinity is influenced by the molecule's planarity and the presence of aryl ring substituents tmc.edu. Notably, many β-carbolines exhibit a substantially higher affinity for imidazoline sites than for serotonin receptors, suggesting that these receptors may be important targets for their physiological effects tmc.edu.

Structure-affinity investigations of 1,2,3,4-tetrahydro-beta-carbolines have identified several analogues that bind to I₂ sites with high affinity (Kᵢ <20 nM) and with reduced affinity for α₂-adrenergic receptors nih.gov. Harmane, a related β-carboline, has been identified as a potential endogenous ligand for imidazoline receptors nih.gov. The I₂ receptor is known to interact with monoamine oxidase, which may link the effects of this compound at this site with its MAO-inhibitory properties nih.gov.

Somatostatin Receptor Antagonism

Derivatives of the tetrahydro-β-carboline structure have been identified as antagonists of the somatostatin subtype receptor 3 (sstr3) nih.govresearchgate.net. This antagonism has emerged as a potential therapeutic strategy for the treatment of Type 2 diabetes nih.gov. A preclinical candidate, MK-4256, is a potent sstr3 antagonist based on the tetrahydro-β-carboline scaffold nih.govresearchgate.net. Subsequent research in this area led to the identification of other potent sstr3 antagonists from this structural class, which were shown to reduce glucose excursion in mouse models nih.gov. This line of research has established that sstr3 antagonism is a key mechanism of action for certain synthetic derivatives of this compound nih.gov.

Mitochondrial Respiration Pathway Interference

This compound, a member of the tetrahydro-β-carboline (THβC) class of compounds, has been implicated in the interference of the mitochondrial respiration pathway. Research into the broader family of THβCs reveals a significant interaction with the electron transport chain, a critical component of cellular energy production.

Studies have demonstrated that THβCs, which are structurally analogous to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), can selectively inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.gov This inhibition disrupts the flow of electrons, which is essential for generating the proton gradient that drives ATP synthesis.

The inhibitory effects of various THβCs on mitochondrial respiration have been quantified, revealing a range of potencies. For instance, certain halogenated THβCs exhibit pronounced inhibitory potential on mitochondrial respiration. nih.gov In studies using rat brain homogenates, the IC50 values—the concentration of an inhibitor where the response is reduced by half—were determined for several THβC derivatives. nih.gov While specific IC50 values for this compound were not detailed in these particular studies, the findings for structurally similar compounds provide insight into the potential mechanism of action.

Research on related β-carboline alkaloids, such as harmine and harmaline, further supports the targeting of mitochondria by this class of compounds. researchgate.net These studies have shown that exposure to these alkaloids can lead to a decrease in the mitochondrial membrane potential and a reduction in cellular ATP levels. researchgate.net

The interference with Complex I by THβCs can lead to a cascade of downstream effects. Inhibition of this complex can impair NAD+-linked oxygen consumption, a key measure of mitochondrial respiratory function. nih.gov The mechanism of this inhibition is thought to involve the interaction of both neutral and cationic forms of the β-carboline derivatives with multiple sites within the respiratory chain. nih.gov While cationic forms are implicated in the inhibition of NAD+-linked respiration, neutral forms are also believed to play a role. nih.gov Furthermore, some of these compounds have been shown to also block succinate-supported respiration to a significant extent. nih.gov

The following table summarizes the inhibitory effects of selected tetrahydro-β-carbolines on mitochondrial respiration, as reported in scientific literature.

CompoundIC50 (Mitochondrial Respiration)Notes
1-Tribromomethyl-1,2,3,4-tetrahydro-β-carboline ('TaBro')200 µMMost potent toxin tested in the study. nih.gov
Dehydrohalogenation product of 'TaBro'150 µMExhibited the most pronounced inhibitory potential. nih.gov
Tryptoline (halogen-free THβC)Millimolar rangeShowed moderate inhibition at high concentrations. nih.gov
Eleagnine (halogen-free THβC)Millimolar rangeShowed moderate inhibition at high concentrations. nih.gov

Table 1: Inhibitory Concentrations of Tetrahydro-β-carbolines on Mitochondrial Respiration

Structure Activity Relationship Sar Studies of Tetrahydroharman and Its Analogs

Impact of Alkylation and Substituent Modifications

Alkylation and the introduction of various substituents on the tetrahydroharman core have profound effects on its biological activity.

The position and nature of alkyl groups are critical. For instance, the introduction of an alkyl chain at the C1 position has been a key focus. Studies have shown that the length of this alkyl chain can significantly impact antifungal activity. nih.gov One study revealed that a derivative with an eight-carbon n-alkyl chain at C1 exhibited potent activity against Candida glabrata and Candida kefyr. nih.gov This suggests that a certain degree of lipophilicity at this position is favorable for antifungal action.

Substitutions on the nitrogen atoms also play a vital role. N-substitution on the piperidine (B6355638) ring of tetrahydro-β-carbolines (THβCs) has been shown to be important for antifungal activities. nih.gov Furthermore, modifications to the indole (B1671886) nitrogen can also modulate activity.

Hydroxylation at different positions of the this compound structure, such as at the 6- or 7-position, has been shown to decrease or eliminate both membrane interactivity and antiplatelet activity. mdpi.com The presence of a carbonyl group at the C3 position has been identified as an important feature for enhancing biological activity. nih.gov

Table 1: Impact of Substitutions on the Biological Activity of this compound Analogs
Modification Position Observed Effect on Biological Activity Reference
n-Alkyl chain (8 carbons)C1Potent antifungal activity against C. glabrata and C. kefyr nih.gov
Hydroxyl groupC6 or C7Decreased or lost membrane interactivity and antiplatelet activity mdpi.com
Carbonyl groupC3Enhancement of activity nih.gov
N-substitutionPiperidine NImportant for antifungal activity nih.gov

Stereoisomeric Influences on Biological Activity

This compound possesses a chiral center at the C1 position, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry at this position has a significant impact on the biological activity of these molecules. rsc.org

The differential activity of stereoisomers is often attributed to their specific interactions with chiral biological targets such as receptors and enzymes. For example, the synthesis of enantiopure (R)-Tetrahydroharman has been achieved with high enantiomeric excess. It has been noted that the C1 stereocenter in 1-substituted-THβCs is crucial for their pharmacological properties, including their potential as Monoamine Oxidase (MAO) inhibitors and their binding to benzodiazepine (B76468) receptors. rsc.org

The synthesis of specific stereoisomers is a key area of research to develop more effective and selective drugs. nih.gov Asymmetric synthesis methods are employed to obtain enantiomerically pure compounds, allowing for the detailed investigation of the biological activities of individual isomers. rsc.orguva.nl For example, Ellman's sulfinamide has been used as a chiral auxiliary to synthesize enantiopure this compound derivatives. nih.govmdpi.com

The orientation of substituents in 1,3-disubstituted tryptoline (B14887) derivatives, which are structurally related to this compound, is critical for their biological activities due to their asymmetric carbons. researchgate.net This highlights the general importance of stereochemistry in the biological actions of this class of compounds.

Table 2: Influence of Stereochemistry on this compound Activity
Stereochemical Feature Significance Example of Influence Reference
Chirality at C1Crucial for pharmacological properties.Influences MAO inhibitory activity and benzodiazepine receptor binding. rsc.org
Enantiomeric PurityAllows for the study of individual isomer bioactivity.Asymmetric synthesis yields enantiopure (R)-Tetrahydroharman.
DiastereoselectivityImportant in derivatives with multiple chiral centers.1,3-disubstituted tryptoline derivatives show stereochemistry-dependent activity. researchgate.net

Comparative Analysis with Related β-Carboline Alkaloids

The biological profile of this compound is best understood when compared with other structurally related β-carboline alkaloids, such as harman (B1672943) and 6-methoxy-tetrahydroharman (6-MeO-THH).

This compound vs. Harman: The primary structural difference is the saturated tetrahydro ring in this compound, which makes it less planar than the fully aromatic harman. This planarity in harman enhances π-π stacking interactions with biological receptors. While both compounds exhibit potent antimalarial activity, harman shows significantly higher cytotoxicity.

This compound vs. 6-MeO-THH: 6-MeO-THH is a structural isomer of tetrahydroharmine (B102439) (7-MeO-THH) and differs from this compound by the presence of a methoxy (B1213986) group at the 6-position. wikipedia.org This substitution alters its pharmacokinetic properties. 6-MeO-THH has been shown to bind to various serotonin (B10506), dopamine (B1211576), benzodiazepine, and imidazoline (B1206853) receptors. wikipedia.org

These comparisons underscore that subtle changes in the β-carboline scaffold, such as the degree of saturation or the position of a substituent, can lead to significant differences in pharmacological activity and toxicity.

Table 3: Comparative Analysis of this compound and Related β-Carbolines
Compound Key Structural Difference from this compound Notable Difference in Biological Activity Reference
HarmanFully aromatic tricyclic ring system (lacks tetrahydro ring).Higher cytotoxicity, enhanced π-π stacking interactions.
6-MeO-THHMethoxy group at the 6-position.Altered pharmacokinetic properties, binds to multiple receptor types. wikipedia.org

Design and Synthesis of Bioactive this compound Derivatives

The insights gained from SAR studies have guided the design and synthesis of novel this compound derivatives with improved or novel biological activities. The primary synthetic route to the this compound core is the Pictet-Spengler reaction, which involves the condensation of tryptamine (B22526) or a derivative with an aldehyde or keto acid. nih.govontosight.ai

Researchers have developed various synthetic strategies to introduce diverse substituents and control stereochemistry. For example, asymmetric synthesis using chiral auxiliaries like Ellman's sulfinamide allows for the production of enantiomerically pure this compound derivatives. nih.govmdpi.com This method has been successfully used to synthesize natural products such as (-)-tetrahydroharman. mdpi.com

The design of new derivatives often focuses on mimicking the structures of known bioactive molecules or introducing functionalities that can interact with specific biological targets. For example, based on the antifungal activity of β-carboline derivatives, a series of C1 alkylated tetrahydro-β-carboline derivatives were designed and synthesized, leading to the discovery of a potent antifungal agent. nih.gov The synthesis of derivatives with aromatic substituents at the C1 position and an ester group at the C3 position has also been explored to investigate their influence on biological activities. su.ac.th

The continuous development of synthetic methodologies, including one-pot reactions and the use of novel catalysts, facilitates the creation of diverse libraries of this compound analogs for biological screening. mdpi.commdpi.com These efforts are crucial for unlocking the full therapeutic potential of this versatile scaffold.

Analytical Methodologies and Characterization Techniques in Tetrahydroharman Research

Chromatographic Separation and Identification

Chromatographic techniques are fundamental to the analysis of Tetrahydroharman, enabling its separation from complex mixtures for subsequent identification and quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from various sources. ijrrjournal.comnih.govresearchgate.net In a typical HPLC setup, a reversed-phase column, such as a C18-DB, is used to separate the target compound from a mixture. nih.gov The identity of the separated compounds, including THH, can then be confirmed using mass spectrometry (MS). nih.gov For instance, HPLC analysis has been successfully used to separate THH from other β-carboline alkaloids like harmalan (B1223116) and harman (B1672943) in extracts from Guiera senegalensis. researchgate.net The technique is often coupled with detectors like UV absorption or fluorescence, though mass spectrometry is preferred for its higher selectivity and sensitivity. ijrrjournal.com

A study on the biotransformation of 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid in rats utilized HPLC with a reversed-phase C18-DB column to separate this compound, harmalan, and harman from tissue extracts. nih.gov The identity of these metabolites was subsequently confirmed by mass spectrometry. nih.gov Similarly, HPLC has been employed to create chromatograms of total alkaloids from the roots and leaves of Guiera senegalensis, identifying this compound alongside harmalan, harman, and guieranone A. researchgate.net

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS)

For more complex analyses requiring higher resolution and sensitivity, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is employed. tandfonline.com This powerful combination allows for the rapid and accurate identification of chemical constituents in intricate mixtures, such as traditional medicine decoctions. tandfonline.com UPLC-QTOF-MS provides high-resolution mass data, which is crucial for determining the elemental composition of the detected compounds. tandfonline.com

In one study, UPLC-QTOF-MS was used to profile the chemical constituents of the Dayuanyin decoction. tandfonline.com this compound-3-carboxylic acid was identified as one of the components. The analysis revealed that this compound readily undergoes dehydration in the positive ion mode, producing a characteristic fragment ion. Further fragmentation leads to the formation of a fused benzopyrrole structure. tandfonline.com This technique has proven invaluable for the comprehensive profiling of chemical constituents in complex herbal preparations. tandfonline.comtandfonline.com

Mass Spectrometric Profiling and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. It provides detailed information about the molecular weight and fragmentation pattern of the molecule, which aids in its unambiguous identification.

Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-IT-MSn)

Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-IT-MSn) is a powerful technique for the rapid identification of alkaloids, including this compound, directly from crude extracts without extensive sample preparation. researchgate.netnih.govresearchgate.net This method allows for the tentative identification of compounds based on their fragmentation patterns in successive stages of mass analysis (MSn). researchgate.netnih.gov

In a study of Bocageopsis pleiosperma, direct infusion ESI-IT-MSn analysis of alkaloidal fractions allowed for the fast recognition of different classes of alkaloids. researchgate.netnih.gov This guided the subsequent chromatographic separation, leading to the successful isolation of this compound, which had not been previously reported in the Magnoliales order. researchgate.netnih.gov The MSn-based identification showed the presence of aporphine (B1220529), tetrahydroprotoberberine, and benzylisoquinoline alkaloids in different parts of the plant. researchgate.netnih.gov

The fragmentation of protonated aporphine alkaloids, a class of compounds often found alongside this compound, has been studied using ESI-MS/MS, contributing to their rapid identification in complex biological matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.complos.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS analyses are often performed on instruments like a microTOF-QII mass spectrometer. mdpi.com In the structural elucidation of compounds isolated from Abuta panurensis, HRMS was used in combination with NMR spectroscopy to determine the molecular formulas of the isolated alkaloids. mdpi.complos.org For example, the molecular formula of one compound was determined as C18H20NO3 in positive ion mode. plos.org The MS/MS spectrum showed characteristic sequential losses of mass units, which are consistent with the fragmentation patterns of aporphine alkaloids. plos.org

The following table summarizes the key mass spectrometric data for this compound and a related derivative.

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
This compound-3-carboxylic acidPositive-213.0812, 158.0964 tandfonline.com
This compound-3-carboxylic acidNegative229.0982 [M-H]-- massbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. researchgate.netsciepub.comrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. rsc.orgreading.ac.uk

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. plos.org 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. The ¹H NMR spectrum of this compound, for example, shows characteristic aromatic protons at δH 7.52, 7.47, 7.10, and 7.05.

2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately revealing the complete structure of the molecule. mdpi.complos.orgreading.ac.uk In several studies, the structures of alkaloids isolated alongside this compound were elucidated by a combination of 1D and 2D NMR spectroscopic techniques, along with MS and HRMS data. researchgate.netmdpi.complos.org

Electrochemical and Voltammetric Approaches

Electrochemical methods, such as voltammetry, are used to investigate the redox properties of this compound and related compounds. These techniques can provide insight into reaction mechanisms, particularly oxidative transformations. colab.ws

A recent study detailed the electrochemical oxidative rearrangement of Tetrahydro-β-carbolines (THβCs) into spirooxindoles using a zero-gap flow cell. nih.gov This research utilized Linear Sweep Voltammetry (LSV) to probe the oxidation potentials and optimize the reaction conditions. The study found that using a multifunctional lithium bromide (LiBr) electrolyte was key, where the bromide ion acts as both a mediator and a catalyst for the transformation. nih.gov

The LSV analysis helped determine that an optimal potential of 1.2 V was effective for the desired rearrangement, while higher potentials led to side reactions. nih.gov This electrochemical approach offers a greener alternative to traditional methods that use hazardous chemical oxidants. nih.gov

Electrochemical Rearrangement of this compound

Parameter Value / Observation Source
Technique Linear Sweep Voltammetry (LSV), Preparative Electrolysis in a flow cell nih.gov
Electrolyte 0.8 M LiClO₄ with LiBr nih.gov
Mediator Bromide ion (Br⁻) nih.gov
Optimal Cell Potential 1.2 V nih.gov
Key Transformation Tetrahydro-β-carboline → Spirooxindole nih.gov

Advanced Materials Characterization Techniques in Catalysis Research

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on the surface of a material (typically within the top 10 nm). malvernpanalytical.comcarleton.edu It is an invaluable tool in catalysis research for characterizing heterogeneous catalysts, where surface chemistry governs performance. thermofisher.commdpi.com

While direct XPS studies of this compound itself are not common, the technique is highly relevant for applications where this compound or its derivatives are immobilized onto a solid support to function as a catalyst or ligand. In such a scenario, XPS would be used to:

Confirm Immobilization: Detect the presence of nitrogen (N 1s) and carbon (C 1s) signals corresponding to the this compound molecule on the catalyst surface. unimi.it

Determine Chemical State: Analyze the high-resolution N 1s spectrum to distinguish between the pyrrolic nitrogen (N-9) and the secondary amine nitrogen (N-2) in the piperidine (B6355638) ring. The binding energy of these nitrogen atoms provides insight into their electronic environment and coordination, which is critical for catalytic activity. unimi.it

Investigate Reaction Mechanisms: Monitor changes in the binding energies of surface elements before and after a catalytic reaction to understand how the catalyst interacts with reactants and to identify active sites. mdpi.com

Hypothetical XPS Data for a this compound-Based Catalyst

Element / Orbital Expected Binding Energy (eV) Information Provided
N 1s (Pyrrolic, N-9) ~400.5 eV Confirms the chemical state of the indole (B1671886) nitrogen.
N 1s (Amine, N-2) ~399.2 eV Confirms the chemical state of the piperidine nitrogen.
C 1s ~284.8 - 286.5 eV Indicates C-C, C-H, and C-N bonding environments.

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful analytical technique used to identify functional groups within a molecule or material by measuring the absorption of infrared radiation. wikipedia.orgplos.org In the context of this compound-functionalized materials, FTIR is essential for verifying the successful immobilization of the organic molecule onto the surface of the inorganic substrate. researchgate.net

Research Findings:

In studies involving a Pd(0)/THH-CO2H@CoFe2O4 nanocomposite, FTIR spectra are taken at various stages of synthesis. researchgate.net The spectrum of the bare cobalt ferrite (B1171679) (CoFe2O4) nanoparticles is compared with that of the nanoparticles functionalized with the this compound-3-carboxylic acid (THH-CO2H) ligand, and finally with the palladium (Pd) nanoparticle-loaded composite. researchgate.net

Bare CoFe2O4: The spectrum typically shows a characteristic absorption band around 570 cm⁻¹, which is attributed to the Fe-O stretching vibrations of the ferrite core. mdpi.com

THH-CO2H@CoFe2O4: After functionalization with the this compound derivative, new absorption bands appear. These bands correspond to the organic ligand, confirming its presence on the nanoparticle surface. For instance, peaks associated with N-H and C-H stretching vibrations (around 3000–3700 cm⁻¹ and 2900 cm⁻¹, respectively) and N-H bending vibrations (around 1635 cm⁻¹) would indicate successful functionalization. mdpi.com

Pd(0)/THH-CO2H@CoFe2O4: The final spectrum of the palladium-loaded nanocomposite is often similar to the functionalized nanoparticle spectrum, indicating that the underlying structure of the ligand and its bond to the ferrite core remain intact during the palladium deposition process. researchgate.net

Table 1: Representative FTIR Data for a this compound-Functionalized Nanocomposite (Note: Specific peak positions can vary slightly based on experimental conditions.)

SampleKey FTIR Peak (cm⁻¹)Interpretation
Bare CoFe2O4 Nanoparticles~570Fe-O stretching vibration
THH-CO2H@CoFe2O4~1635N-H bending vibration from THH ligand
THH-CO2O@CoFe2O4~2900C-H stretching vibration from THH ligand
THH-CO2O@CoFe2O4~3400N-H/O-H stretching vibrations
Pd(0)/THH-CO2H@CoFe2O4~570, ~1635, ~2900, ~3400Presence of all components confirmed

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that transmits a beam of electrons through an ultrathin specimen to create an image. wikipedia.orguniv-rennes.fr It is invaluable for determining the size, shape, and distribution of nanoparticles and for visualizing the core-shell structure of composite materials. wikipedia.orgrsc.org

Research Findings:

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, often coupled with mass spectrometry (ICP-MS) or atomic emission spectroscopy (ICP-AES), is a highly sensitive technique for determining the elemental composition of a sample, even at trace levels. thermofisher.comntnu.edumdpi.com The sample is introduced into a high-temperature argon plasma, which ionizes the atoms, allowing them to be detected and quantified. thermofisher.com

Research Findings:

In the synthesis of metal-loaded, this compound-functionalized nanoparticles, ICP analysis is used to precisely quantify the amount of metal that has been anchored to the nanocomposite. bohrium.com For example, in the Pd(0)/THH-CO2H@CoFe2O4 catalyst, ICP analysis would be performed after the synthesis to determine the exact weight percentage of palladium in the final material. This information is critical for understanding the catalyst's activity and for ensuring consistency between batches. researchgate.net

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution surface imaging by scanning a sample with a focused beam of electrons from a field-emission source. hitachi-hightech.comcuni.cz It is used to study the surface morphology, texture, and particle size of materials. researchgate.netmdpi.com

Research Findings:

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. oxinst.comwikipedia.org It is typically integrated with an electron microscope (like FESEM or TEM). When the electron beam strikes the sample, it emits characteristic X-rays whose energies correspond to specific elements. libretexts.orglboro.ac.uk

Research Findings:

In the characterization of a THH-functionalized nanocomposite, an EDS spectrum provides a qualitative and semi-quantitative elemental profile of the material. researchgate.netresearchgate.net The spectrum for Pd(0)/THH-CO2H@CoFe2O4 would show distinct peaks corresponding to Cobalt (Co), Iron (Fe), Oxygen (O), Carbon (C), Nitrogen (N), and Palladium (Pd). The presence of C and N peaks confirms the successful incorporation of the organic this compound ligand, while the Pd peak verifies the loading of the palladium catalyst. researchgate.net EDS elemental mapping can further be used to visualize the distribution of these elements across the nanoparticle surface, showing, for example, a uniform coating of the ligand and a fine dispersion of palladium. bohrium.com

Table 2: Expected Elemental Signals in EDS Analysis of a Pd/THH-CO2H@CoFe2O4 Nanocomposite

ElementSymbolSource ComponentPurpose of Detection
IronFeCobalt Ferrite CoreConfirms core material
CobaltCoCobalt Ferrite CoreConfirms core material
OxygenOCobalt Ferrite & LigandConfirms core material and organic ligand
CarbonCTHH-CO2H LigandConfirms presence of organic functionalization
NitrogenNTHH-CO2H LigandConfirms presence of organic functionalization
PalladiumPdCatalyst NanoparticlesConfirms loading of the active metal

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of a material. taylorandfrancis.comneliti.com The sample is vibrated in a uniform magnetic field, which induces an electrical signal in pickup coils that is proportional to the sample's magnetic moment. This allows for the generation of a hysteresis loop, which provides key magnetic parameters.

Research Findings:

For magnetic nanoparticles functionalized with this compound, VSM analysis is crucial for evaluating their magnetic behavior, which is essential for applications like magnetic separation of a catalyst. taylorandfrancis.comijcce.ac.ir The VSM measurement provides the saturation magnetization (Ms), which is the maximum magnetic moment of the material. researchgate.net

Computational and Theoretical Studies on Tetrahydroharman

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of tetrahydroharman. DFT methods are used to calculate the molecule's electronic structure, optimized geometry, and vibrational frequencies. dergipark.org.trniscpr.res.in A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.inresearchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable. niscpr.res.in

For β-carboline alkaloids, including this compound, DFT calculations have been employed to analyze their electronic and geometric characteristics. researchgate.net These studies correlate the calculated HOMO and LUMO energies with experimental observations of biological activity. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic and optical properties of these molecules. niscpr.res.in For instance, the spatial distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack.

Theoretical studies have shown that modifications to the basic β-carboline structure, such as substitutions, can alter the HOMO-LUMO energy gap, thereby influencing the molecule's chemical and biological properties. dergipark.org.tr The calculated quantum chemical parameters, such as chemical hardness, softness, electronegativity, and electrophilicity index, are derived from HOMO and LUMO energies and provide further insights into the molecule's reactivity. dergipark.org.trresearchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO Energy Indicates the electron-donating ability of the molecule. dergipark.org.tr
LUMO Energy Indicates the electron-accepting ability of the molecule. dergipark.org.tr
HOMO-LUMO Gap Reflects the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. niscpr.res.inresearchgate.net
Chemical Hardness Measures the resistance to change in electron distribution.
Chemical Softness The reciprocal of hardness, indicating the ease of change in electron distribution.
Electronegativity Measures the power of an atom or group to attract electrons. dergipark.org.tr
Electrophilicity Index Quantifies the electrophilic nature of a molecule. dergipark.org.trresearchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of this compound and its derivatives, molecular docking is extensively used to investigate their interactions with various biological targets, such as enzymes and receptors. biointerfaceresearch.comresearchgate.net

These studies often begin with the preparation of the three-dimensional structures of both the ligand (e.g., this compound) and the receptor. biointerfaceresearch.com The ligand's structure is typically optimized to its lowest energy conformation. biointerfaceresearch.com The docking process then places the ligand into the binding site of the receptor and scores the different poses based on their binding affinity, which is often expressed as binding energy. biointerfaceresearch.comresearchgate.net

Molecular docking studies have been instrumental in identifying potential biological targets for β-carboline alkaloids. For example, docking simulations have suggested that these compounds can bind to the active sites of enzymes like DNA topoisomerase IIα and α-glucosidase. researchgate.net The interactions stabilizing the ligand-receptor complex, such as hydrogen bonds and van der Waals forces, are analyzed to understand the mechanism of inhibition. researchgate.netresearchgate.net

In a study investigating the potential of Peganum harmala alkaloids as dopamine (B1211576) receptor antagonists, this compound was one of the compounds analyzed. biointerfaceresearch.com The study used molecular docking to predict the binding affinity and interaction patterns of these alkaloids with the D2 dopamine receptor. biointerfaceresearch.com Such studies are crucial for the rational design of new derivatives with improved potency and selectivity. researchgate.net It has been noted that steric hindrance from the tetrahydro ring can sometimes reduce binding efficiency.

Table 2: Examples of Molecular Docking Studies on this compound and Related Compounds

Compound/DerivativeTarget Receptor/EnzymeKey Findings
This compoundDopamine D2 ReceptorInvestigated as a potential dopamine receptor antagonist. biointerfaceresearch.com
β-Carboline derivativesDNA Topoisomerase IIαDocking validated binding within the active site, stabilized by interactions with DNA and amino acid residues. researchgate.net
β-Carboline derivativesα-GlucosidaseDocking studies helped to describe the inhibition mechanism. researchgate.net
Harmaline (B1672942) and Harmalol (B191368)Tubulin (Colchicine binding site)Revealed low binding energy and interactions through hydrogen bonds and van der Waals forces, suggesting antimitotic activity. researchgate.net
Harmalol and HarmalineMyeloperoxidaseDocking analysis showed low binding energy and interactions via hydrogen and van der Waals bonds. researchgate.net

In Silico Screening and Predictive Modeling

In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govbiorxiv.org This method is often used in the initial stages of drug development to narrow down the number of candidates for experimental testing. nih.gov

For compounds like this compound and its analogs, in silico screening can be employed to explore their potential against a wide range of biological targets. core.ac.ukdntb.gov.ua The process often involves docking a database of compounds into the binding site of a target protein and ranking them based on their predicted binding affinities. biorxiv.org This structure-based virtual screening approach has been successfully used to identify novel inhibitors for various targets. biorxiv.org

Predictive modeling, which includes the development of Quantitative Structure-Activity Relationships (QSAR), is another important in silico tool. ajchem-a.com QSAR models attempt to find a statistical relationship between the chemical structure of a molecule and its biological activity. ajchem-a.com These models can then be used to predict the activity of new, untested compounds. For β-carboline alkaloids, QSAR studies can help to identify the key structural features that are important for a particular biological effect.

In silico methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of compounds. researchgate.net These predictions are crucial for assessing the drug-likeness of a molecule and identifying potential liabilities early in the discovery process. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical to its biological activity, as it determines how it fits into the binding site of a receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. researchgate.net For a flexible molecule like this compound, which has a non-planar ring system, understanding its preferred conformations is essential.

Molecular Dynamics (MD) simulations provide a powerful tool for studying the conformational flexibility and dynamic behavior of molecules over time. nih.govamazonaws.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. amazonaws.com This allows researchers to observe how a molecule like this compound behaves in a simulated environment, such as in water or bound to a protein. amazonaws.com

MD simulations can be used to assess the stability of a ligand-receptor complex predicted by molecular docking. researchgate.netamazonaws.com By simulating the complex over a period of time (e.g., nanoseconds), researchers can observe whether the ligand remains stably bound in the active site and analyze the dynamics of the key interactions. researchgate.netamazonaws.com For example, simulations can reveal fluctuations in the protein structure and the ligand's position, providing a more realistic picture of the binding event. amazonaws.com

These simulations have been applied to study the interaction of β-carboline alkaloids with their targets, revealing that protein-ligand complexes can reach a stable equilibrium. researchgate.net Analysis of the root mean square deviation (RMSD) during the simulation is a common way to assess the stability of the complex. amazonaws.com Such studies highlight the crucial role of molecular dynamics in refining our understanding of ligand-protein interactions. nih.gov

Preclinical Research and Therapeutic Potential of Tetrahydroharman Analogs

In Vitro Cellular Models and Assays

The initial screening and mechanistic understanding of tetrahydroharman analogs rely heavily on in vitro cellular models and biochemical assays. These studies have demonstrated a broad spectrum of biological activities.

Researchers have used various human cell lines to test the effects of these compounds. For instance, in the context of Alzheimer's disease, the neuroprotective potential of harman (B1672943) and norharman has been observed in normal human lung fibroblasts (MRC-5) and human skin fibroblasts (AG20445) by showing an improvement in the mitochondrial membrane potential, which is often compromised in the disease. sci-hub.se In cancer research, the cytotoxic activities of certain tetrahydro-β-carboline derivatives have been evaluated against multiple tumor cell lines, including 3LL (Lewis lung carcinoma), MCF-7 (breast cancer), BGC-823 (gastric cancer), and QGY-7701 (hepatocellular carcinoma), often using the MTT assay to measure cell viability. ijpar.com Furthermore, specific analogs have been shown to inhibit the activity of the ABCG2 transporter in the human T8 cell line, a mechanism relevant to overcoming multidrug resistance in cancer therapy. sci-hub.se

Biochemical assays have been crucial in identifying the molecular targets of this compound analogs. These compounds have been shown to inhibit several key enzymes implicated in neurological disorders. sci-hub.se For example, various analogs act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. sci-hub.se Other targets include monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), which are involved in depression and Parkinson's disease. sci-hub.sebiorxiv.org The inhibitory potential of these analogs also extends to phosphodiesterase 5 (PDE5) and kinases such as DYRK1A, which are relevant to neurodegenerative processes. sci-hub.se Recently, a series of tetrahydro-β-carboline derivatives were synthesized and found to selectively inhibit histone deacetylase 6 (HDAC6), a promising therapeutic target for Alzheimer's disease. nih.gov

The table below summarizes key in vitro findings for this compound and its analogs.

Analog/Derivative Cellular Model/Assay Observed Effect Therapeutic Implication
Harman, NorharmanMRC-5, AG20445 human fibroblastsIncreased mitochondrial membrane potential. sci-hub.seNeuroprotection (Alzheimer's Disease). sci-hub.se
Tetrahydro-β-carboline-hydantoin hybridsVarious cancer cell linesInhibition of cancer cell proliferation. researchgate.netAnticancer. researchgate.net
Fumitremorgin C (β-carboline analog)Human T8 cell lineModulation of ABCG2 transporter, reduction of ATPase activity. sci-hub.seOvercoming multidrug resistance in cancer. sci-hub.se
Various β-carboline analogsAChE/BuChE inhibition assaysInhibition of acetylcholinesterase and butyrylcholinesterase activity. sci-hub.seAlzheimer's Disease. sci-hub.se
Pinoline, HarmanMAO-A inhibition assaysInhibition of monoamine oxidase-A. sci-hub.seAntidepressant. sci-hub.se
Tetrahydro-β-carboline hydroxamic acid derivativesHDAC6 inhibition assay, PC12 & SH-SY5Y cellsSelective inhibition of HDAC6; neuroprotective effects against H2O2 and 6-OHDA injury. nih.govAlzheimer's Disease. nih.gov
1-methyl-1,2,3,4-tetrahydro-beta-carboline derivativesHydrogen peroxide scavenging assay, lipid peroxidation assayPotent antioxidant and free radical scavenging activities. nih.govPrevention of oxidative damage. nih.gov

In Vivo Animal Models for Pharmacological Evaluation

Following promising in vitro results, this compound analogs are evaluated in various animal models to assess their pharmacological effects in a living system. These studies are critical for understanding the compounds' efficacy, and potential therapeutic applications.

Rodent models are commonly used to investigate the neuropharmacological properties of these compounds. For depression and anxiety, the antidepressant and anxiolytic-like effects of analogs like harman, harmine (B1663883), and norharman have been demonstrated in mouse models. sci-hub.se The mechanisms are often linked to MAO inhibition or modulation of the glutamatergic-GABAergic systems. sci-hub.se For Alzheimer's disease, a scopolamine-induced zebrafish model has been used to demonstrate that certain tetrahydro-β-carboline derivatives can significantly alleviate anxiety-like behavior and memory deficits. nih.gov

In the context of Parkinson's disease and other movement disorders, the harmaline-induced tremor model in rats and mice is a standard for preclinical testing. nih.gov This model, which involves the olivocerebellar system, helps to identify compounds that can suppress tremors. nih.gov Furthermore, studies in MPTP-treated mice, a model for Parkinson's disease, have shown that harmine can support the survival of dopaminergic neurons. wikipedia.org

For cancer research, in vivo evaluation often involves xenograft models, where human tumor cells are implanted into immunocompromised mice. A tetrahydro-β-carboline-hydantoin hybrid showed significant anti-tumor efficacy in a human colorectal adenocarcinoma (HT-29) xenograft model. researchgate.net Similarly, other derivatives have been shown to suppress tumor growth in lung and breast cancer mouse models. ijpar.com

The table below provides examples of in vivo studies involving this compound analogs.

Disorder/Area of Study Animal Model Analog/Derivative Key Finding
Depression/AnxietyMouse modelsHarman, Harmine, NorharmanDemonstrated antidepressant and anxiolytic-like effects. sci-hub.se
Alzheimer's DiseaseScopolamine-induced zebrafish modelTetrahydro-β-carboline hydroxamic acid derivative (compound 15)Attenuated anxiety-like behavior and memory deficits. nih.gov
Essential TremorHarmaline-induced tremor model (rats, mice)Various test compoundsUsed for preclinical testing of anti-tremor drugs. nih.gov
Parkinson's DiseaseMPTP-treated miceHarmineSupported survival of dopaminergic neurons. wikipedia.org
Cancer (Colorectal)HT-29 human xenograft model (mice)Tetrahydro-β-carboline-hydantoin hybridSignificant anti-tumor efficacy. researchgate.net
MalariaPlasmodium berghei-infected miceHarminePotentiated the effect of chloroquine (B1663885) without significant toxicity. asm.org

Potential Therapeutic Avenues in Neurological Disorders

The unique ability of this compound analogs to interact with multiple targets in the central nervous system positions them as promising candidates for treating a range of complex neurological disorders. sci-hub.se

Alzheimer's Disease (AD): The pathology of AD is multifaceted, and this compound derivatives show potential to intervene at several points. Their inhibition of AChE and BuChE can help restore cholinergic neurotransmission. sci-hub.se Furthermore, the discovery of analogs that selectively inhibit HDAC6 offers a novel approach, as HDAC6 inhibition can enhance acetylated alpha-tubulin levels, which is crucial for axonal transport, and exert neurotrophic effects. nih.gov Some analogs also combat oxidative stress and Aβ accumulation, both of which are key features of AD. sci-hub.seresearchgate.net

Parkinson's Disease (PD): The neuroprotective potential of these compounds is particularly relevant for PD. By inhibiting MAO-B, certain analogs can increase dopamine (B1211576) levels in the brain. sci-hub.se Some β-carbolines have been shown to protect dopaminergic neurons from toxins in experimental models. wikipedia.org However, it is also noted that certain N-methylated β-carboline derivatives, structurally similar to the neurotoxin MPP+, could potentially act as neurotoxic factors, highlighting the importance of structural modifications in drug design. sci-hub.senih.gov

Depression and Anxiety: The well-established MAO-A inhibitory properties of compounds like harman and pinoline provide a clear mechanism for their antidepressant effects. sci-hub.se These compounds can increase the synaptic levels of monoamine neurotransmitters such as serotonin (B10506). sci-hub.seresearchgate.net Additionally, their interaction with GABA and glutamate (B1630785) receptors suggests they can modulate the balance of inhibitory and excitatory signaling in the brain, contributing to both antidepressant and anxiolytic effects. sci-hub.se

Implications for Alcohol-Related Pathologies

The chemistry of this compound and related β-carbolines is intrinsically linked to alcohol metabolism. These alkaloids can be formed endogenously in the body through a Pictet-Spengler condensation reaction between indoleamines (like tryptamine) and aldehydes. nih.gov Acetaldehyde (B116499), the primary metabolite of ethanol (B145695), is one such aldehyde. nih.govfrontiersin.org

This endogenous formation of β-carboline alkaloids following alcohol consumption has been implicated in the central nervous system complications associated with chronic alcoholism. nih.gov While the precise role of these endogenously formed alkaloids in alcohol use disorder is still under investigation, their known psychoactive and neuroactive properties suggest they could contribute to the reinforcing effects of alcohol or the neuroadaptive changes that lead to dependence. nih.govwjgnet.com This link opens up a complex area of research into how these compounds might influence the progression of alcohol-related pathologies and whether modulating their formation or action could have therapeutic benefits.

Role in Antioxidant Therapy Development

A growing body of evidence highlights the potent antioxidant properties of this compound derivatives, suggesting their potential in therapies targeting oxidative stress. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in aging and numerous diseases, including neurodegenerative disorders. mdpi.com

Studies have shown that certain tetrahydro-β-carboline derivatives are powerful antioxidants. nih.govnih.gov For example, four distinct 1,2,3,4-tetrahydro-β-carboline derivatives isolated from aged garlic extract demonstrated strong hydrogen peroxide scavenging capabilities and the ability to inhibit lipid peroxidation. nih.gov One of these compounds, (1S, 3S)-1-methyl-1,2,3,4-tetrahydro-beta-carboline-1,3-dicarboxylic acid, was found to have more potent hydrogen peroxide scavenging activity than ascorbic acid (vitamin C). nih.govnih.gov

These findings suggest that this compound analogs could be developed as therapeutic agents to protect against diseases associated with oxidative damage. nih.gov Their ability to neutralize free radicals and inhibit oxidative processes makes them attractive candidates for the development of novel antioxidant therapies. biorxiv.orgnih.gov

Prospects for New Drug Development Scaffolds

The tricyclic core structure of this compound serves as a valuable and versatile scaffold for the design and synthesis of new drugs. sci-hub.seresearchgate.net This framework is considered a "privileged structure" in medicinal chemistry because it can be modified to interact with a wide range of biological targets with high affinity. sci-hub.se The amenability of the β-carboline skeleton to chemical modification allows for the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.netresearchgate.net

This scaffold has been successfully utilized to develop compounds targeting enzymes, protein receptors, and even DNA. sci-hub.seresearchgate.net Researchers have synthesized hybrids of tetrahydro-β-carboline with other pharmacologically active moieties, such as hydantoin, to create novel compounds with potent anticancer activity. researchgate.net The development of tetrahydro-β-carboline analogs as selective HDAC6 inhibitors for Alzheimer's disease further illustrates the scaffold's utility. nih.gov

Given their diverse biological activities—ranging from neuroprotection and MAO inhibition to anticancer and antioxidant effects—this compound and its analogs represent a promising platform for creating multi-target-directed drugs. sci-hub.se This approach is particularly valuable for complex diseases like neuropsychiatric and neurodegenerative disorders, where multiple pathological pathways are involved. sci-hub.sebiorxiv.org

Toxicity and Safety Profiles Research Perspectives

Neurotoxicological Investigations of Specific Derivatives

Research into the neurotoxic potential of tetrahydroharman has led to the investigation of several of its derivatives, particularly those with structural similarities to known neurotoxins. nih.gov The structural analogy of some tetrahydro-β-carbolines (THβCs) to the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has prompted significant scientific inquiry. nih.gov

Studies have focused on highly halogenated derivatives, which have demonstrated notable neurotoxic effects. nih.govresearchgate.net Among these, 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) and 1-tribromomethyl-1,2,3,4-tetrahydro-β-carboline (TaBro) have been identified as potent neurotoxic agents. researchgate.net TaClo, which can be formed from the condensation of tryptamine (B22526) with chloral, has been shown to exert dopaminergic neurotoxicity. researchgate.net Even greater neurotoxic effects have been observed with its analogous tribromo-derivative, TaBro. researchgate.net

In comparative studies, TaBro was identified as the most potent toxin both in vitro and in vivo among a series of tested THβCs. nih.govresearchgate.net Intranigral application of a single 10μg dose of these halogenated THβCs in rats resulted in a significant reduction of dopaminergic activity in the striatum, with TaBro showing the most pronounced effect. nih.govresearchgate.net Research has also demonstrated that TaClo can negatively affect the growth of glial and serotonergic cells and severely disrupt extracellular serotonin (B10506) and striatal dopamine (B1211576) metabolism, which may contribute to the death of dopaminergic neurons. researchgate.net

Furthermore, the neurotoxicity of β-carboline derivatives can be influenced by their conversion into cationic species. researchgate.net N-methylated β-carbolinium cations, in particular, are recognized as neurotoxicants that resemble the toxic metabolite of MPTP, N-methyl-4-phenylpyridinium ion (MPP+), although they are generally less potent. researchgate.netnih.gov The bioactivation to these toxic cations can occur via N-methyltransferases or heme peroxidases. researchgate.netresearchgate.net

Table 1: Investigated this compound Derivatives and their Neurotoxic Observations

Derivative Name Abbreviation Key Research Finding Reference
1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline TaClo Exerts dopaminergic neurotoxicity; disrupts serotonin and dopamine metabolism. researchgate.net
1-tribromomethyl-1,2,3,4-tetrahydro-β-carboline TaBro The most potent neurotoxin in the tested series; causes a significant reduction in striatal dopaminergic activity. nih.govresearchgate.net
N-methylated β-carbolines 2-MeβCs Inhibit mitochondrial respiration, a key step in neurotoxicity; structurally resemble the neurotoxin MPP+. nih.gov

Impairment of Dopamine Metabolism and Mitochondrial Function

A primary mechanism underlying the neurotoxicity of certain this compound derivatives is their ability to impair both dopamine metabolism and mitochondrial function. nih.govresearchgate.net The structural resemblance of these compounds to the parkinsonism-inducing agent MPTP has guided research in this area. nih.gov

Investigations have revealed that halogenated THβCs, including TaClo and TaBro, induce a severe impairment of the nigrostriatal dopamine metabolism. nih.govresearchgate.net Voltammetric measurements in rats demonstrated a significant reduction in dopaminergic activity in the striatum following the administration of these compounds. nih.govresearchgate.net This disruption of dopamine metabolism is a critical factor in their neurotoxic profile. researchgate.net An impaired dopaminergic system is linked to fatigability and is a key feature in neurodegenerative conditions. youtube.com

Concurrently, these derivatives are potent inhibitors of the mitochondrial respiratory chain, specifically targeting Complex I. nih.govresearchgate.net The inhibition of mitochondrial respiration is a critical step in the mechanism of action for neurotoxins like MPP+. nih.gov Studies using rat brain homogenates showed that TaBro and its dehydrohalogenation product exhibited the most pronounced inhibitory effects on mitochondrial respiration. nih.gov Tryptoline (B14887), another related β-carboline, also reduces the activity of mitochondrial complex I. researchgate.net This inhibition of mitochondrial function can lead to a deficit in brain energy, oxidative stress, and ultimately, neuronal damage. mdpi.com

The inhibitory potential of these compounds on mitochondrial respiration has been quantified, highlighting the potency of the halogenated derivatives compared to others. nih.gov

Table 2: Inhibitory Effects of this compound Derivatives on Mitochondrial Respiration

Compound IC50 Value (Concentration for 50% inhibition) Target Reference
1-tribromomethyl-1,2,3,4-tetrahydro-β-carboline (TaBro) 200 μM Mitochondrial Respiration nih.gov
Dehydrohalogenation product of TaBro 150 μM Mitochondrial Respiration nih.gov
1-methyl-4-phenylpyridinium ion (MPP+) 3.5 mM Mitochondrial Respiration nih.gov
1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) Not specified, but noted to significantly inhibit mitochondrial function Complex I

Future Research Directions and Translational Perspectives

Unraveling Ambiguous Mechanisms of Action

A significant hurdle in the therapeutic development of tetrahydroharman is the incomplete understanding of its precise mechanisms of action. Its biological effects are complex, and it remains ambiguous whether it functions primarily as a bioactive molecule in its own right or as a metabolic precursor to other compounds.

Tetrahydro-β-carbolines, including this compound, are known to be oxidized by heme peroxidases into their aromatic β-carboline counterparts, such as harman (B1672943) and norharman. researchgate.net These oxidized metabolites are known to be biologically active, exhibiting effects such as the modulation of serotonin (B10506) release and inhibition of monoamine oxidase (MAO), an enzyme critical in the degradation of neurotransmitters. researchgate.netresearchgate.net This raises a critical question: are the observed effects of administering this compound attributable to the compound itself, or to its oxidized derivatives? Future research must focus on delineating the specific contributions of the parent compound versus its metabolites.

Furthermore, the direct molecular targets of this compound are not fully characterized. While the broader class of β-carbolines is known to interact with a range of receptors and enzymes, including serotonin receptors, benzodiazepine (B76468) receptors, kinases, and topoisomerases, the specific binding affinities and functional activities of this compound at these sites require more rigorous investigation. researchgate.nettaylorfrancis.com Some studies suggest that certain tetrahydro-β-carbolines may act as free radical scavengers and possess antioxidant properties, while others indicate potential cytogenetic effects that could lead to neuronal cell death in vitro. ijrrjournal.com Clarifying these contradictory findings and establishing a clear mechanistic profile is essential for guiding future therapeutic applications and understanding potential toxicities.

Exploration of Novel Therapeutic Targets

Expanding the therapeutic horizon for this compound requires the identification of novel molecular targets. Recent research has begun to uncover promising avenues beyond its traditional association with the central nervous system.

A particularly promising novel target is Aminopeptidase N (APN/CD13) , a cell-surface enzyme that is overexpressed in various cancers and plays a role in tumor growth, angiogenesis, and metastasis. nih.gov Tetrahydro-β-carboline-containing compounds have been designed as APN inhibitors, demonstrating potential as cancer chemosensitizers that can enhance the efficacy of standard chemotherapy drugs. nih.gov APN has also been identified as a functional marker for cancer stem cells (CSCs), and its inhibition can suppress the self-renewal and tumor-initiating capabilities of these cells. nih.gov This positions this compound-based structures as potential leads for therapies targeting the roots of cancer recurrence and resistance.

Other potential therapeutic targets for which β-carboline derivatives have shown activity are also being explored for this compound analogs. These include:

Mitotic Kinesin Spindle Protein (KSP): Essential for cell division, its inhibition is a target for cancer therapy. bohrium.com

Phosphodiesterase 5 (PDE5): Inhibition of this enzyme is a well-established strategy for treating erectile dysfunction and pulmonary hypertension. bohrium.comnih.gov

Inducible Nitric Oxide Synthase (iNOS): This enzyme's overactivity is implicated in inflammatory conditions, making it a target for anti-inflammatory drugs. nih.gov

Reactive Oxygen Species (ROS) Induction: Some 1,2,3,4-tetrahydro-β-carboline derivatives have been found to kill bacteria by inducing ROS, suggesting a potential application in developing new antibacterial agents. acs.org

The exploration of these targets could significantly broaden the therapeutic applications of this compound derivatives into oncology, inflammatory diseases, and infectious diseases.

Development of Highly Selective this compound Analogs

To translate the therapeutic potential of this compound into safe and effective drugs, the development of analogs with high selectivity for specific biological targets is crucial. High selectivity can maximize therapeutic efficacy while minimizing off-target effects and associated toxicities.

A key focus of analog development is the modification of the tetrahydro-β-carboline scaffold, particularly at the C1 position. The stereochemistry at this position is a critical determinant of pharmacological activity, and different stereoisomers can exhibit vastly different potencies and selectivities. bohrium.comnih.gov Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For instance, research on tetrahydro-β-carboline derivatives as PDE5 inhibitors has shown that strategic alterations to the core structure can lead to compounds with nanomolar potency. researchgate.net

By systematically altering substituents on the indole (B1671886) ring and the piperidine (B6355638) nitrogen, medicinal chemists aim to optimize the molecule's interaction with the binding pocket of a target enzyme or receptor. The goal is to create derivatives that fit precisely into the desired target, much like a key into a lock, without interacting with other structurally similar proteins. This approach is being applied to develop novel this compound-based compounds with potential as anticancer and chemopreventive agents by enhancing their selectivity for targets like iNOS. nih.govnih.gov

Table 1: Research on Tetrahydro-β-carboline Analogs and Their Targets
Analog ClassTherapeutic TargetObjective of Analog DevelopmentKey Findings
N-Substituted Tetrahydro-β-carbolinesAminopeptidase N (APN/CD13)Develop potent chemosensitizers for cancer therapy.Analogs show potent enzyme inhibition and enhance the efficacy of chemotherapy drugs in preclinical models. nih.gov
C1-Substituted Tetrahydro-β-carbolinesPhosphodiesterase 5 (PDE5)Create highly potent and selective inhibitors.SAR studies led to the identification of derivatives with single-digit nanomolar IC50 values. researchgate.net
Functionalized Tetrahydro-β-carbolinesInducible Nitric Oxide Synthase (iNOS)Develop anti-inflammatory and chemopreventive agents.Specific isomers demonstrate potent inhibition of nitric oxide production with low cytotoxicity. nih.gov

Advanced Synthetic Strategies for Complex Derivatives

The creation of novel, highly selective this compound analogs, particularly those with specific stereochemistry, depends on the availability of advanced and efficient synthetic methods. Organic chemists have developed a sophisticated toolkit of reactions to construct the tetrahydro-β-carboline core and its derivatives with high precision.

The Pictet-Spengler reaction remains a cornerstone for synthesizing the tetrahydro-β-carboline scaffold. researchgate.net Modern advancements include the development of manganese-catalyzed oxidative versions of this reaction, which offer greener and more efficient pathways. researchgate.netnih.gov

A major challenge is controlling the stereochemistry at the C1 position. To this end, several asymmetric synthesis strategies are employed:

Chiral Auxiliaries: Using a temporary chiral molecule, such as Ellman's sulfinamide, to guide the reaction to produce a specific stereoisomer. rsc.orgnih.govresearchgate.net The auxiliary is removed in a later step.

Chiral Catalysts: Employing catalysts that are themselves chiral to direct the formation of one enantiomer over the other. This includes methods like asymmetric transfer hydrogenation and palladium-catalyzed intramolecular allylic alkylation, which can achieve excellent enantiomeric excesses. nih.govnih.gov

Enzymatic Catalysis: Utilizing enzymes to perform stereoselective reactions, offering a highly specific and environmentally friendly approach. nih.gov

These advanced strategies are crucial for producing libraries of structurally diverse and stereochemically pure this compound derivatives for biological screening and the development of new therapeutic leads.

Table 2: Key Synthetic Strategies for this compound Derivatives
Synthetic StrategyDescriptionKey Advantage
Pictet-Spengler ReactionCondensation of a tryptamine (B22526) with an aldehyde or ketone followed by ring closure.Fundamental and versatile method for creating the core scaffold. researchgate.net
Asymmetric Synthesis via Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Provides high stereochemical control for specific isomers. rsc.orgnih.gov
Pd-Catalyzed Asymmetric Allylic AlkylationAn enantioselective method for intramolecular ring formation using a palladium catalyst.Achieves high yields and excellent enantiomeric excesses (up to 97%). nih.gov
Manganese-Catalyzed Dehydrogenative CouplingA green and efficient one-step method using an earth-abundant metal catalyst.Tolerates a variety of functional groups and uses mild reaction conditions. nih.gov
Enzymatic CatalysisUse of enzymes to catalyze the formation of the desired product.High stereoselectivity and environmentally benign conditions. nih.gov

Clinical Translation of Preclinical Findings

Despite a growing body of promising preclinical data, the clinical translation of this compound or its derivatives remains a significant challenge. Currently, there is a lack of human clinical trials specifically for this compound. The path from a promising preclinical compound to an approved drug is long and fraught with obstacles.

Preclinical studies have demonstrated the potential of tetrahydro-β-carboline derivatives in a range of disease models, including cancer, viral infections, and malaria. nih.govmdpi.comcrimsonpublishers.com For example, derivatives have shown nanomolar activity against the Human Papillomavirus (HPV) in cell cultures, and spiroindolone-tetrahydro-β-carboline hybrids have entered clinical trials as antimalarials. mdpi.com Furthermore, the related β-carboline, harmine (B1663883), has shown neuroprotective and cognitive-enhancing effects in animal models, suggesting a potential avenue for neuropharmacological applications. researchgate.net

However, several barriers impede the clinical translation of these findings:

Pharmacokinetics and Bioavailability: Understanding how the human body absorbs, distributes, metabolizes, and excretes these compounds is critical and often differs significantly from animal models.

Toxicology and Safety: Ensuring the safety of a new compound in humans requires extensive toxicology studies. The potential for off-target effects or long-term toxicity must be thoroughly evaluated. nih.gov

Chemistry, Manufacturing, and Control (CMC): Developing a scalable, reproducible, and cost-effective manufacturing process for a complex molecule is a major logistical and financial hurdle. Maintaining the quality and stability of the final drug product is paramount. nih.gov

Formulation: Developing a suitable formulation that ensures the drug reaches its target tissue in the correct concentration is a complex task, especially for compounds with poor solubility. nih.gov

Future efforts must focus on conducting the rigorous pharmacokinetic, toxicological, and formulation studies necessary to bridge the gap between promising laboratory results and successful clinical applications.

Q & A

Q. What experimental approaches are recommended for assessing Tetrahydroharman’s receptor binding affinity?

To evaluate receptor interactions, competitive radioligand binding assays are standard. For example, this compound’s weak affinity for the 5-HT2A receptor (Ki = 1,430 nM) was identified using this method, with [³H]-ketanserin as the radioligand . Ensure assays include positive controls (e.g., known agonists/antagonists) and validate results via dose-response curves.

Q. How can researchers verify the endogenous formation of this compound in biological systems?

this compound is formed via the condensation of tryptamine and acetaldehyde, a reaction enhanced by ethanol metabolism. To detect endogenous levels, use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) in urine or plasma samples. Calibration with deuterated internal standards improves accuracy .

Q. What cytotoxicity assays are suitable for preliminary screening of this compound?

Use in vitro models like THP1 human monocytes. This compound exhibits moderate cytotoxicity (IC50 = 538 μM in THP1 cells), as shown via MTT or resazurin-based assays . Include parallel testing on non-cancerous cell lines (e.g., fibroblasts) to assess selectivity.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity ≥95% can be assessed via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do species-specific metabolic pathways impact this compound’s pharmacokinetics in preclinical models?

Rats hydroxylate this compound at positions 5, 6, and 7, whereas humans primarily hydroxylate at 6 and 6. Use liver microsomes or recombinant CYP450 isoforms (e.g., CYP2D6) to identify metabolic enzymes. Urinary metabolite profiling via LC-MS/MS is essential for cross-species comparisons .

Q. What mechanistic insights explain this compound’s weak 5-HT2A receptor affinity despite structural similarity to β-carbolines?

Molecular docking studies suggest steric hindrance from the tetrahydro ring reduces binding efficiency. Pair computational modeling with mutagenesis (e.g., modifying receptor residues like Ser239) to validate interactions. Compare results with harmine, a high-affinity β-carboline .

Q. How can researchers address contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., IC50 = 538 μM in THP1 vs. 75 μg/ml in other studies) may arise from assay conditions (e.g., exposure time, serum concentration). Standardize protocols using guidelines like OECD TG 129 and include replicate experiments. Meta-analyses of existing datasets can identify confounding variables .

Q. What ethnopharmacological evidence supports further investigation of this compound in psychoactive plant preparations?

this compound is found in Elaeagnus species, which are ritually smoked by New Guinean communities. To explore psychoactivity, conduct in vivo behavioral assays (e.g., forced swim test for antidepressant effects) and measure neurotransmitter levels (e.g., serotonin) via microdialysis in rodent models .

Methodological Considerations

  • Synthesis & Purification : this compound can be synthesized under physiological conditions via Pictet-Spengler reaction. Optimize pH (3–5) and temperature (37°C) to mimic endogenous formation. Purify via column chromatography (silica gel, CH2Cl2:MeOH 9:1) .
  • Data Reproducibility : Report detailed protocols for receptor assays (e.g., buffer composition, incubation time) and cytotoxicity studies (e.g., cell passage number, seeding density) to enable replication .
  • Ethical Compliance : For in vivo studies, obtain ethics approval (e.g., IACUC) and adhere to ARRIVE guidelines for experimental design and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.